Liarozole fumarate
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Overview
Description
Liarozole fumarate is a benzimidazole derivative with potential antineoplastic activity. It is known for its ability to inhibit the cytochrome P450-dependent metabolism of all-trans-retinoic acid, resulting in increased endogenous retinoic acid production. This compound also inhibits aromatase, an enzyme involved in estrogen biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liarozole fumarate is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with fumaric acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the fumarate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Liarozole fumarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Liarozole fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cytochrome P450 enzymes.
Biology: Investigated for its effects on cellular differentiation and proliferation.
Medicine: Explored as a potential treatment for various cancers, including breast cancer, due to its ability to inhibit aromatase and increase retinoic acid levels
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Liarozole fumarate exerts its effects by inhibiting cytochrome P450-dependent all-trans-retinoic acid-4-hydroxylase, leading to increased levels of endogenous retinoic acid. This results in the inhibition of cell proliferation and induction of cell differentiation. Additionally, this compound inhibits aromatase, reducing estrogen biosynthesis and further contributing to its antineoplastic activity .
Comparison with Similar Compounds
Similar Compounds
Vorozole: Another aromatase inhibitor with similar applications in cancer treatment.
Anastrozole: A potent and selective aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another aromatase inhibitor used for similar purposes
Uniqueness of Liarozole Fumarate
This compound is unique due to its dual mechanism of action as both a retinoic acid metabolism blocking agent and an aromatase inhibitor.
Properties
CAS No. |
145858-52-2 |
---|---|
Molecular Formula |
C46H38Cl2N8O12 |
Molecular Weight |
965.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
IDTXURCCJVODEQ-VQYXCCSOSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
115575-11-6 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
liarozole liarozole fumarate liarozole monohydrochloride Liazal R 085246 R 61405 R 75251 R-085246 R-61405 R-75251 R085246 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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